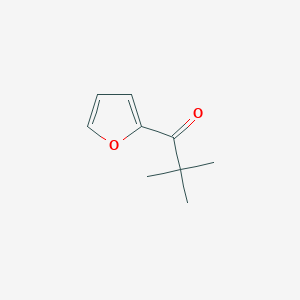

1-(Furan-2-yl)-2,2-dimethylpropan-1-one

Description

Significance of Furan-Containing Organic Molecules in Chemical Research

The furan (B31954) moiety is a five-membered aromatic heterocycle that is a fundamental building block in organic chemistry. rsc.org Furans are prevalent in a vast array of biologically active natural products and pharmaceutical agents. rsc.orgnih.gov Their derivatives are integral to drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties. nih.gov

Beyond medicine, furan derivatives are crucial in materials science and as renewable platform chemicals. mdpi.com The dehydration of abundant biomass-derived sugars, such as pentoses and hexoses, yields furfural (B47365) (F) and 5-hydroxymethylfurfural (B1680220) (HMF), respectively. fao.orgnsf.govnih.gov These bio-based furans serve as key starting materials for a range of value-added chemicals and biofuels, positioning furan chemistry at the heart of sustainable and green chemical manufacturing. mdpi.comnih.govrsc.orgencyclopedia.pub The inherent reactivity of the furan ring allows for numerous transformations, including electrophilic substitution, cycloaddition, and ring-opening reactions, making it a versatile synthon for constructing complex molecular architectures. pharmaguideline.com

Importance of Ketones, particularly Alpha-Quaternary Ketones, in Synthetic Transformations

Ketones are one of the most important functional groups in organic synthesis, serving as precursors and intermediates for a multitude of other functionalities. The carbonyl group in ketones is a site for numerous transformations, including reductions, oxidations, and a wide variety of nucleophilic addition reactions.

Ketones featuring an α-quaternary stereocenter, such as 1-(Furan-2-yl)-2,2-dimethylpropan-1-one, represent a particularly valuable and challenging structural motif. nih.govnih.gov These structures are found in many bioactive compounds and are prized intermediates in chemical synthesis. nih.gov The construction of these sterically congested centers is non-trivial, and significant research has been dedicated to developing catalytic and enantioselective methods for their preparation. nih.govnih.gov Methodologies often involve the use of simple starting materials like carboxylic acids or their derivatives, which are transformed via acyl substitution using chiral catalysts. nih.gov The presence of both a ketone and an α-quaternary center provides a rich platform for subsequent synthetic manipulations.

Overview of Research Trends Pertaining to this compound and Structurally Related Systems

Research related to 2-acylfurans like this compound is driven by several interconnected trends in organic chemistry.

Synthetic Methodologies: A primary route to 2-acylfurans is the Friedel-Crafts acylation of furan. rsc.orgorganic-chemistry.org However, the acid-sensitivity of the furan ring makes traditional conditions using strong Lewis acids like AlCl₃ problematic, often leading to polymerization and low yields. stackexchange.comgoogle.com Consequently, a significant research trend is the development of milder catalytic systems for this transformation, such as those using boron trifluoride (BF₃) or heterogeneous catalysts. stackexchange.com

Another major trend is the catalytic upgrading of biomass . There is extensive research into converting biomass-derived platform molecules like furfural and HMF into more complex chemicals. nsf.govnih.govresearchgate.net This includes developing catalytic pathways for condensation and acylation reactions to build carbon chains on the furan ring, aligning with the principles of green chemistry. fao.orgfrontiersin.org

The Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains a fundamental and widely applied method for preparing substituted furans. organic-chemistry.org Modern research continues to refine and expand the utility of this reaction. pharmaguideline.comorganic-chemistry.org

Chemical Transformations and Reactivity: Academic studies are actively exploring the synthetic potential of the furan ring in furan-2-yl ketones. A notable trend is the use of the furan as a "sacrificial" synthon, where it undergoes oxidative dearomatization or ring-opening to generate highly functionalized linear structures, such as 1,4-dicarbonyl systems. nih.govresearchgate.net The oxidation of the furan ring can lead to the formation of reactive electrophilic intermediates, a process that is also of interest in understanding the metabolism and potential toxicity of furan-containing xenobiotics. nih.gov

Structurally Related Systems: There is considerable interest in the synthesis and biological evaluation of furan-containing chalcones and other keto-enol derivatives for their potential applications in medicinal chemistry. acs.org For instance, derivatives of 1-(furan-2-yl)propenone have been investigated as anti-inflammatory agents. nih.gov The synthesis of structurally similar compounds, such as those derived from the condensation of HMF with ketones, highlights the push towards creating novel structures from renewable feedstocks.

Table 1: Key Research Trends in the Chemistry of 2-Acylfurans

| Research Trend | Description | Key Objectives |

|---|---|---|

| Mild Friedel-Crafts Acylation | Development of catalysts that acylate the furan ring without causing degradation or polymerization. stackexchange.com | Improve yields, reduce catalyst loading, enhance substrate scope. |

| Biomass Upgrading | Conversion of furfural and HMF from biomass into higher-value furan derivatives. mdpi.comfao.orgnsf.gov | Create sustainable routes to chemicals, valorize renewable feedstocks. |

| Furan Ring Transformation | Using the furan moiety as a latent functional group that can be unmasked via oxidation or other reactions. nih.govnih.gov | Access complex acyclic structures, synthesize other heterocyclic systems. |

| Biological Screening | Synthesis of libraries of furan-based ketones and related structures for evaluation as potential therapeutic agents. nih.govacs.org | Discover new drug leads with novel mechanisms of action. |

Scope and Objectives of Academic Investigations into the Compound's Chemistry

The academic investigation of this compound and its analogs is guided by a set of clear objectives that reflect broader goals in modern organic chemistry.

Development of Efficient and Sustainable Synthetic Methods: A primary goal is to establish robust, high-yielding, and environmentally benign methods for the synthesis of 2-acylfurans. This includes optimizing classical reactions like the Friedel-Crafts acylation and pioneering new routes that utilize renewable biomass as a starting point. mdpi.comstackexchange.com

Exploration of Synthetic Utility: Researchers aim to explore the reactivity of both the furan ring and the ketone functional group. This involves using the compound as a building block for more complex molecules, leveraging the furan for subsequent transformations (e.g., Diels-Alder reactions, ring-opening), and modifying the ketone to introduce new functionalities. nih.gov

Investigation of Reaction Mechanisms: A fundamental objective is to gain a deeper understanding of the mechanisms governing the synthesis and transformation of these compounds. This includes elucidating the pathways of catalytic cycles, understanding the factors that control regioselectivity in electrophilic substitutions on the furan ring, and studying the nature of reactive intermediates formed during metabolic activation. nih.gov

Discovery of Novel Bioactive Molecules: A significant driver of research is the potential for furan-based ketones to serve as scaffolds for new therapeutic agents. Academic investigations often include the synthesis of derivative libraries and their screening for various biological activities, contributing to the field of medicinal chemistry. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMBYTKNBWARAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281768 | |

| Record name | 1-(2-Furanyl)-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-54-2 | |

| Record name | 1-(2-Furanyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furanyl)-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Furan 2 Yl 2,2 Dimethylpropan 1 One

Established Synthetic Routes and Reagents

Traditional synthetic approaches rely on well-documented, multi-step sequences involving classic organometallic reactions and subsequent oxidation.

A common and reliable method for creating the carbon skeleton of the target molecule involves the addition of a tert-butyl nucleophile to furan-2-carboxaldehyde. The Grignard reaction is exceptionally suited for this purpose.

The synthesis commences with the preparation of a tert-butyl Grignard reagent, typically tert-butylmagnesium chloride, from tert-butyl chloride and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organometallic reagent is then reacted with furan-2-carboxaldehyde at low temperatures (e.g., 0 °C) to prevent side reactions. An aqueous workup with a mild acid, such as ammonium (B1175870) chloride solution, protonates the resulting alkoxide to yield the secondary alcohol precursor, 1-(Furan-2-yl)-2,2-dimethylpropan-1-ol . This approach has been demonstrated in analogous systems where various Grignard reagents are added to furan-2-carboxaldehyde derivatives to produce the corresponding furfuryl alcohols.

Table 1: Grignard Reagent-Mediated Synthesis of Precursor Alcohol

| Step | Reactants | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | tert-Butyl chloride, Magnesium | Anhydrous THF or Et2O | tert-Butylmagnesium chloride | Grignard Reagent Formation |

| 2 | Furan-2-carboxaldehyde, tert-Butylmagnesium chloride | Anhydrous THF or Et2O, followed by NH4Cl (aq) | 1-(Furan-2-yl)-2,2-dimethylpropan-1-ol | Nucleophilic Addition |

With the precursor alcohol, 1-(Furan-2-yl)-2,2-dimethylpropan-1-ol, in hand, the subsequent step is its oxidation to the target ketone. Several reagents are available for the oxidation of secondary alcohols, though care must be taken to avoid over-oxidation or degradation of the sensitive furan (B31954) ring.

Modern, mild oxidizing agents are preferred. 2-Iodoxybenzoic acid (IBX) in a solvent like ethyl acetate (B1210297) is effective for the oxidation of furfuryl alcohols to their corresponding ketones. researchgate.net Another widely used reagent is the Dess-Martin periodinane (DMP) , which operates under mild, non-acidic conditions and typically gives high yields for the oxidation of secondary alcohols. researchgate.net

More classical reagents include chromium-based oxidants. Pyridinium chlorochromate (PCC) is a milder chromium reagent that can convert secondary alcohols to ketones efficiently without significant over-oxidation. researchgate.net The Jones reagent (chromic acid prepared from chromium trioxide and sulfuric acid) is a powerful oxidant but may be too harsh for the furan nucleus, potentially leading to side products. ruc.dk

Table 2: Comparison of Oxidation Reagents

| Oxidizing Agent | Abbreviation | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 2-Iodoxybenzoic acid | IBX | Ethyl acetate, Reflux | Mild, effective for furfuryl alcohols. researchgate.net | Insoluble in many solvents. |

| Dess-Martin periodinane | DMP | CH2Cl2, Room Temperature | Mild, high yields, non-acidic. researchgate.net | Can be expensive, potentially explosive under shock/heat. |

| Pyridinium chlorochromate | PCC | CH2Cl2, Room Temperature | Reliable, stops at ketone. researchgate.net | Chromium waste is toxic. |

| Chromic Acid | Jones Reagent | Acetone, 0 °C to Room Temperature | Inexpensive and powerful. | Harshly acidic, toxic waste, may degrade furan ring. ruc.dk |

An alternative synthetic strategy involves forming the ketone directly through an acylation reaction. This could theoretically be achieved by reacting a furan-2-carboxylic acid derivative with a neopentyl organometallic reagent. The use of neopentyllithium (B1624585), generated from neopentyl chloride and lithium metal, could be envisioned.

In a hypothetical pathway, neopentyllithium would be reacted with a suitable furan-2-acylating agent, such as Furan-2-carbonyl chloride . The reaction between an organolithium reagent and an acid chloride is a standard method for ketone synthesis, provided the reaction is carried out at a very low temperature (e.g., -78 °C) to prevent the organolithium from adding to the newly formed ketone.

A related approach, the Friedel-Crafts acylation of furan with Pivaloyl chloride , is generally not viable. The pivaloyl acylium cation intermediate is prone to decarbonylation (loss of carbon monoxide) to form the highly stable tert-butyl carbocation, which then leads to alkylation of the furan ring rather than the desired acylation. nih.gov

Modern and Advanced Synthetic Protocols

Recent advancements in synthetic chemistry focus on improving reaction efficiency, reducing waste, and minimizing energy consumption. These principles have been applied to reactions involving furan derivatives.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.gov

While a specific microwave-assisted synthesis for 1-(Furan-2-yl)-2,2-dimethylpropan-1-one has not been reported, the principles can be applied to the established routes. For instance, a Friedel-Crafts acylation of furan using a more stable acylating agent like Pivalic anhydride (B1165640) and a microwave-compatible, recyclable Lewis acid catalyst such as bismuth triflate could be a viable approach. Microwave irradiation has been successfully used for the acylation of other aromatic systems with anhydrides, suggesting its potential applicability here. nih.gov The rapid, controlled heating could potentially favor the acylation pathway over the problematic decarbonylation seen under conventional heating with pivaloyl chloride.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety issues associated with organic solvents. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a primary method for achieving solvent-free conditions.

This approach could be applied to the oxidation of the precursor alcohol. Mechanochemical oxidation of various alcohols to aldehydes and ketones using a TEMPO-based catalyst system under ambient air has been shown to be highly efficient, often proceeding faster and with better yields than classical solution-phase reactions. Applying this solvent-free, aerobic oxidation method to 1-(Furan-2-yl)-2,2-dimethylpropan-1-ol would offer a significantly greener pathway to the target ketone. researchgate.net Furthermore, solvent-free Friedel-Crafts acylations have also been successfully carried out under ball-milling conditions, presenting another potential green route for synthesis.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient and versatile methods for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through several palladium-catalyzed strategies, primarily involving the coupling of a furan derivative with a suitable acyl partner.

One plausible approach involves a Stille coupling reaction, where a 2-stannylfuran is coupled with pivaloyl chloride in the presence of a palladium catalyst. Alternatively, a Suzuki coupling could be employed, reacting a 2-furylboronic acid with pivaloyl chloride. While these are standard transformations, recent advancements in palladium catalysis have offered more sophisticated and efficient one-pot procedures. mdpi.com

Recent research has highlighted the palladium-catalyzed synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. mdpi.com For instance, a study by Han et al. demonstrated the formation of a 3-isobutyryl-2-isopropyl-5-methylfuran in good yield using a PdCl₂(CH₃CN)₂ catalyst. mdpi.com This suggests a potential route to this compound by carefully selecting the appropriate starting materials.

Another relevant palladium-catalyzed method is the carbonylative synthesis of 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds. nih.gov This process, catalyzed by a PdI₂/KI system, proceeds under relatively mild conditions and involves the oxidative monoaminocarbonylation of a terminal triple bond. nih.gov While this specific method yields a more complex furan derivative, the underlying principles of palladium-catalyzed carbonylation and cyclization could be adapted for the synthesis of the target molecule.

The table below summarizes various palladium-catalyzed reactions that could be conceptually applied or adapted for the synthesis of this compound.

| Reaction Type | Furan Source | Acyl Source | Palladium Catalyst | Key Features | Reference |

| Stille Coupling | 2-Stannylfuran | Pivaloyl Chloride | Pd(PPh₃)₄ | Well-established, tolerates various functional groups. | Conceptual |

| Suzuki Coupling | 2-Furylboronic Acid | Pivaloyl Chloride | Pd(OAc)₂/Ligand | Generally high yields and good functional group tolerance. | ysu.am |

| Carbonylative Coupling | Furan | Carbon Monoxide & Pivaloyl Halide | PdCl₂(PPh₃)₂ | Direct introduction of the carbonyl group. | Conceptual |

| Cyclization of Alkynes | Substituted Alkyne | - | PdI₂/KI | Forms the furan ring and acyl group in one pot. | nih.gov |

| One-Pot Furan Synthesis | 1,3-Dicarbonyl Compound | Alkenyl Bromide | PdCl₂(CH₃CN)₂ | Efficient one-pot procedure with good yields reported for similar structures. | mdpi.com |

Strategies for Stereoselective Synthesis (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the introduction of a chiral center, for instance by substitution on the furan ring or modification of the pivaloyl group, would necessitate the development of stereoselective synthetic strategies.

Should a chiral derivative be desired, several approaches could be considered. Asymmetric catalysis, employing chiral palladium complexes, could be a powerful tool. For example, in a palladium-catalyzed allylic alkylation to construct a chiral side chain on the furan ring, the use of chiral ligands such as Trost ligands or phosphinooxazolines (PHOX) could induce high levels of enantioselectivity.

Furthermore, if a synthetic route proceeds through an intermediate with a prochiral center, the use of a chiral auxiliary could be employed to direct the stereochemical outcome of a subsequent reaction. The auxiliary would then be removed in a later step to yield the enantiomerically enriched product.

While no direct examples of stereoselective synthesis for derivatives of this compound are available, the vast literature on asymmetric catalysis provides a strong foundation for the design of such synthetic routes.

Atom Economy and Sustainability in Synthetic Design

The principles of green chemistry, particularly atom economy, are increasingly important considerations in the design of synthetic routes. rsc.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org

In the context of synthesizing this compound, a high atom economy would be achieved by minimizing the formation of byproducts. For example, a direct addition or cyclization reaction would have a higher atom economy than a substitution reaction that generates stoichiometric amounts of waste salts.

The sustainable synthesis of furans is an active area of research, with many efforts focused on utilizing biomass as a renewable feedstock. researchgate.netrsc.org Furfural (B47365), which can be derived from the dehydration of C5 sugars from lignocellulosic biomass, is a key platform chemical for the synthesis of a wide range of furan derivatives. A synthetic route to this compound that starts from furfural would be highly desirable from a sustainability perspective.

One potential sustainable route could involve the reaction of furfural with a pivaloyl nucleophile, followed by oxidation. Alternatively, the development of catalytic methods that directly functionalize the furan ring of biomass-derived furans would be a significant step towards a more sustainable chemical industry. mdpi.com

The following table provides a conceptual analysis of the atom economy for different potential synthetic routes to this compound.

| Synthetic Route | Key Reaction | Byproducts | Atom Economy | Sustainability Considerations | Reference |

| Friedel-Crafts Acylation | Furan + Pivaloyl Chloride | HCl | Moderate | Use of a stoichiometric Lewis acid is a drawback. | Conceptual |

| Grignard Reaction | 2-Furylmagnesium Bromide + Pivalaldehyde, then Oxidation | MgBr₂, H₂O | Low | Multi-step process with significant waste generation. | Conceptual |

| Palladium-Catalyzed Coupling | 2-Furylboronic Acid + Pivaloyl Chloride | Boronic acid waste, salts | Moderate | Catalytic use of palladium is advantageous. | ysu.am |

| Direct C-H Acylation | Furan + Pivalic Anhydride | Pivalic Acid | High | Requires a highly selective and active catalyst. | Conceptual |

| Biomass-derived Route | Furfural + Pivaloyl Nucleophile, then Oxidation | Varies | Potentially High | Utilizes renewable feedstock. | researchgate.netrsc.org |

Chemical Reactivity and Transformation Chemistry of 1 Furan 2 Yl 2,2 Dimethylpropan 1 One

Reactivity of the Carbonyl Group

The carbonyl group in 1-(Furan-2-yl)-2,2-dimethylpropan-1-one is a key site for chemical reactions. Its reactivity is influenced by the bulky tert-butyl group, which can sterically hinder certain transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The rate and outcome of these reactions are influenced by both electronic and steric factors. masterorganicchemistry.com

Due to the presence of the bulky tert-butyl group adjacent to the carbonyl, nucleophilic attack on this compound can be sterically hindered. However, reactions with smaller nucleophiles or under conditions that favor addition are still possible. For instance, organoboranes have been shown to undergo 1,2-nucleophilic addition to ketones. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Notes |

| Hydride (e.g., from NaBH4, LiAlH4) | Secondary Alcohol | Reduction of the ketone. youtube.com |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol | Formation of a new carbon-carbon bond. youtube.com |

| Cyanide (e.g., HCN) | Cyanohydrin | Reversible reaction, product can be hydrolyzed to an α-hydroxy acid. masterorganicchemistry.com |

Enolization and Alpha-Substitution Chemistry

Ketones with α-hydrogens can undergo enolization in the presence of an acid or base to form an enol or enolate, respectively. However, this compound lacks α-hydrogens on the tert-butyl side and therefore cannot form an enolate at that position. The furan (B31954) ring itself does not have traditional alpha-hydrogens for enolization in the same manner as an alkyl group.

Condensation Reactions, e.g., Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, it would typically serve as the non-enolizable partner due to the absence of α-hydrogens on the pivaloyl group. It can react with another ketone or aldehyde that does possess α-hydrogens in the presence of a base. wikipedia.orgresearchgate.net

A related reaction involves the condensation of 5-(hydroxymethyl)furan (HMF), an electrophilic agent, with 3,3-Dimethyl-2-butanone, a nucleophilic agent containing an active hydrogen, to synthesize (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. mdpi.com This demonstrates the principle of condensation involving a furan derivative and a ketone. mdpi.com

Transformations Involving the Furan Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations that are characteristic of such rings.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The pivaloyl group is a deactivating group, meaning it withdraws electron density from the furan ring, making it less reactive towards electrophiles than furan itself. wvu.edu Deactivating groups typically direct incoming electrophiles to the meta position in benzene (B151609) derivatives. wvu.edu However, in the five-membered furan ring, the directing effects can be different. Substitution generally occurs at the position adjacent to the oxygen atom (the 5-position) that is not occupied by the acyl group.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product Position |

| Nitration | HNO₃, H₂SO₄ | 5-nitro-1-(furan-2-yl)-2,2-dimethylpropan-1-one |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-bromo- or 5-chloro-1-(furan-2-yl)-2,2-dimethylpropan-1-one |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-acyl-1-(furan-2-yl)-2,2-dimethylpropan-1-one |

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Moiety

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The furan ring can act as the diene component in these reactions. The reactivity of the furan diene is influenced by its substituents. nih.gov Electron-withdrawing groups, such as the pivaloyl group, generally decrease the reactivity of the furan in normal electron-demand Diels-Alder reactions. nih.gov

Despite the deactivating effect of the acyl group, furan derivatives can undergo Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.orgtudelft.nl The reaction often leads to a mixture of endo and exo diastereomers, with the exo adduct being the thermodynamically more stable product. rsc.org The reaction can be reversible, and the position of the equilibrium is influenced by temperature and the nature of the reactants. rsc.org

Ring-Opening Reactions of the Furan

The furan ring in 2-acylfurans is susceptible to cleavage under various conditions, most notably acidic hydrolysis, leading to the formation of valuable 1,4-dicarbonyl compounds. pharmaguideline.commdpi.com For this compound, this transformation typically proceeds via protonation of the furan ring, which activates it towards nucleophilic attack by water. pharmaguideline.com This process can lead to the formation of open-chain species that are precursors for other cyclic systems.

A prominent reaction stemming from the furan moiety is the Piancatelli rearrangement . This acid-catalyzed reaction transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov While the substrate is a carbinol and not the ketone itself, the rearrangement highlights a fundamental reactivity pattern. The ketone, this compound, can be a precursor to the necessary 2-furylcarbinol via reduction. The rearrangement proceeds through a proposed 4-π electrocyclization, similar to a Nazarov cyclization, yielding highly functionalized cyclopentenones that are valuable in natural product synthesis. wikipedia.orgrsc.orgthieme-connect.com The reaction conditions, such as the type of acid (Brønsted or Lewis) and solvent, can be tuned to optimize the yield and prevent side reactions. nih.gov

Oxidative ring-opening presents another avenue for transformation. The oxidation of furan derivatives can lead to the formation of enediones, which can serve as building blocks for more complex structures. clockss.org For instance, the oxidation of related 3-(furan-2-yl)propan-1-ones has been shown to produce 2-ene-1,4,7-triones that can undergo subsequent cyclization. nih.gov

Reactions at the Quaternary Alkyl Moiety

The quaternary tert-butyl group in this compound significantly influences its reactivity. Primarily, its large steric bulk hinders reactions that might typically occur at the α-carbon of a ketone.

Enolate formation, a fundamental reaction for ketones, is challenging for this compound. vanderbilt.edubham.ac.uk While ketones with α-hydrogens readily form enolates in the presence of a base, the tert-butyl group lacks α-hydrogens on one side of the carbonyl. libretexts.orgmnstate.edu Enolization can only occur towards the furan ring. The formation of this specific enolate requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the furan's C3 proton, a process that is less favorable than typical ketone enolization. bham.ac.uk The steric hindrance provided by the tert-butyl group can, however, be advantageous in certain contexts, preventing undesired side reactions like self-condensation. nih.gov

Transition Metal-Catalyzed Transformations

The carbonyl group of this compound can be selectively reduced to a secondary alcohol through transition metal-catalyzed hydrogen transfer reactions. This method is often preferred over direct hydrogenation due to its operational simplicity. acs.orgnih.gov Ruthenium(II) complexes, in particular, have proven to be highly efficient catalysts for this transformation. acs.orgnih.govwebofproceedings.org These reactions typically employ a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture. acs.orgacs.org

The general mechanism involves the formation of a metal hydride intermediate. researchgate.netrsc.org For instance, a ruthenium catalyst reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to form a ruthenium hydride species. webofproceedings.org This hydride is then transferred to the carbonyl carbon of the ketone, followed by protonation to yield the corresponding alcohol, 1-(Furan-2-yl)-2,2-dimethylpropan-1-ol. The choice of ligands on the metal center is crucial for the catalyst's activity and selectivity. researchgate.netrsc.org

Table 1: Catalytic Systems for Hydrogen Transfer Reduction of Ketones

| Catalyst System | Hydrogen Donor | Key Features |

| Ruthenium(II) complexes with N-tosylated diamine ligands | Formic acid/triethylamine | High efficiency and enantioselectivity for asymmetric reductions. acs.org |

| Ruthenium(II) pincer complexes | Isopropanol | High turnover numbers and frequencies. nih.gov |

| [(p-cymene)RuCl₂]₂ with 2,2'-bibenzimidazole | Isopropanol | Good functional group tolerance and high yields. webofproceedings.org |

Hydroacylation, the addition of an aldehyde C-H bond across a double bond, is a powerful, atom-economical C-C bond-forming reaction. scholaris.ca While intermolecular hydroacylation of ketones is challenging, rhodium(I) catalysts have been developed for this purpose, particularly with chelating ketones or activated substrates like α-keto amides. scholaris.canih.gov For a non-chelating substrate like this compound, such a reaction would be difficult. However, intramolecular versions or related coupling reactions are more feasible.

The general mechanism for rhodium-catalyzed hydroacylation involves the oxidative addition of the aldehyde C-H bond to the Rh(I) center, forming an acyl-rhodium(III) hydride. acs.org Subsequent insertion of the ketone's carbonyl group into the Rh-H bond and reductive elimination yields the ester product. nih.gov Analogous reactions, like the coupling of alcohols with alkynes to form α,β-unsaturated ketones (a formal hydroacylation), have been achieved using ruthenium catalysts. nih.gov Nickel-catalyzed intermolecular hydroacylation of alkenes with aldehydes also provides a route to ketones. organic-chemistry.org

Cascade and Multi-Component Reaction Sequences

The inherent reactivity of the furan ring makes this compound an excellent substrate for cascade and multi-component reactions, enabling the rapid assembly of complex molecules from simple precursors. thieme-connect.com

A key cascade sequence involves the acid-catalyzed ring-opening of the furan moiety to a 1,4-dicarbonyl intermediate, which can then undergo an intramolecular cyclization. clockss.orgrsc.org For example, a furan ring can be opened under acidic conditions and subsequently cyclize to form a new furan or pyrrole (B145914) ring in a one-pot process. rsc.orgnih.govorganic-chemistry.org

Multi-component reactions (MCRs) that build upon furan chemistry are also prevalent. A notable example is a three-component reaction involving a cyclic ketone, an arylamine, and a benzoylmethylene malonate to form tetrahydroindoles, where an enamine intermediate is key. nih.gov Similarly, innovative multi-component procedures have been developed for synthesizing dihydrofurofurans, which can then be transformed into functionalized furans through a ring-opening sequence. bohrium.com These cascade and MCR strategies are highly valued for their efficiency and atom economy in constructing diverse heterocyclic scaffolds. researchgate.net

Synthesis and Design Principles of Derivatives and Structural Analogues

Rational Design of Modified Furan-Containing Ketones

The rational design of derivatives based on the 1-(furan-2-yl)-2,2-dimethylpropan-1-one structure is primarily guided by the principles of medicinal chemistry and material science. The furan (B31954) ring is a well-known pharmacophore, and its derivatives are noted for a wide spectrum of biological activities. orientjchem.org The design strategy often involves modifying the furan ring or the ketonic side chain to modulate properties such as biological activity, solubility, and metabolic stability. nih.gov

Key design considerations include:

Isosteric Replacement: The furan ring's oxygen can be replaced with sulfur (thiophene) or nitrogen (pyrrole) to fine-tune electronic properties and hydrogen bonding capabilities. For instance, replacing furan with thiophene (B33073) can enhance lipophilicity.

Side Chain Modification: The tert-butyl group imparts significant steric hindrance, which can influence reaction selectivity and receptor binding. Analogues with smaller or different alkyl groups can be designed to probe the steric requirements of a biological target.

Functional Group Interconversion: The ketone group is a prime site for modification. It can be reduced to a secondary alcohol, converted to an oxime, or used as a handle to introduce new heterocyclic rings. For example, the conversion to an α,β-unsaturated ketone (chalcone) creates a Michael acceptor, opening up further synthetic possibilities. mdpi.com

These design principles allow chemists to systematically explore the chemical space around the core structure, aiming to optimize specific properties for applications ranging from pharmaceuticals to organic electronics. nih.gov

Synthesis of Pyrazole-Based Derivatives Utilizing the Propanone Moiety

The 1,3-dicarbonyl synthon, which can be generated from ketones like this compound, is a cornerstone for the synthesis of pyrazoles. The most common method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov

For this compound, the α-methylene group adjacent to the carbonyl is not readily enolizable to form a 1,3-dicarbonyl system directly. Therefore, a preliminary reaction is required to install a second carbonyl group or its equivalent. A common strategy involves a Claisen condensation with an appropriate ester, such as diethyl oxalate, in the presence of a base like sodium ethoxide. This would yield an intermediate diketone. This diketone can then be cyclized with hydrazine (or a substituted hydrazine) in an acidic or basic medium to form the corresponding pyrazole (B372694) ring.

The general reaction scheme is as follows:

Formation of a 1,3-Diketone Equivalent: The furan ketone reacts with an ester (e.g., diethyl oxalate) under basic conditions.

Cyclocondensation: The resulting diketone reacts with hydrazine hydrate (B1144303) (H₂NNH₂) or a substituted hydrazine (R-NHNH₂). The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

The substitution pattern on the final pyrazole is dictated by the specific hydrazine used and the structure of the 1,3-dicarbonyl precursor. This methodology provides a versatile route to a wide range of furan-substituted pyrazoles. researchgate.netorganic-chemistry.org

Table 1: General Synthesis of Pyrazoles from Ketone Precursors

| Step | Reactants | Reagents/Conditions | Product Type |

|---|---|---|---|

| 1 | Ketone (e.g., this compound), Ester (e.g., Diethyl oxalate) | Base (e.g., NaOEt) | 1,3-Diketone |

Development of Benzofuran-Substituted Analogues

The synthesis of benzofurans often involves the intramolecular cyclization of ortho-substituted phenols. nih.govorganic-chemistry.org While this compound does not inherently contain a phenolic group, it can be used as a building block in intermolecular strategies to construct benzofuran (B130515) systems.

One established method for benzofuran synthesis is the palladium-catalyzed coupling of ortho-halophenols with terminal alkynes (Sonogashira coupling), followed by an intramolecular cyclization. nih.gov In a hypothetical scenario to create a benzofuran analogue derived from the title compound, one could envision a multi-step process:

Modification of the Furan Ring: The furan ring of this compound could be modified to introduce a reactive handle, although this is synthetically challenging.

Intermolecular Cyclization: A more direct, albeit complex, approach involves the reaction of a phenol (B47542) with a derivative of the ketone. For example, an α-halo derivative of this compound could be reacted with a salicylaldehyde (B1680747) or an ortho-hydroxyacetophenone derivative in the presence of a base. This would form an ether linkage, and subsequent intramolecular cyclization (e.g., an aldol (B89426) or Perkin-type reaction) could potentially form the furan ring of the benzofuran system, though this is not a standard route.

More established routes to benzofurans typically involve the cyclization of precursors like o-hydroxy-phenacyl derivatives or o-alkynylphenols. organic-chemistry.orgresearchgate.netnih.gov For instance, a common method involves the reaction of an o-hydroxyphenone with a compound containing a leaving group alpha to a carbonyl, followed by base-catalyzed cyclization. nih.gov

Generation of Spirocyclic Systems and Fused Heterocycles from the Compound

The carbonyl group of this compound is a key functional group for the construction of spirocyclic systems. Spirocycles, which contain two rings sharing a single atom, are of increasing interest in medicinal chemistry. researchgate.net

A common approach to spirocycles involves the reaction of a ketone with a bifunctional reagent. For example:

Spiro-oxazolidinones: Reaction with an amino alcohol can lead to the formation of an oxazolidine (B1195125) ring spiro-fused at the carbon of the original carbonyl group.

Spiro-hydantoins: The Bucherer-Bergs reaction, involving potassium cyanide and ammonium (B1175870) carbonate, can convert the ketone into a spiro-hydantoin, a valuable heterocyclic motif.

[3+2] Cycloaddition: The ketone can be converted into an exocyclic alkene, which can then participate in [3+2] cycloaddition reactions with azomethine ylides to form spiro-pyrrolidines. researchgate.net

Furthermore, the furan ring itself can undergo transformations to form fused heterocycles. The Paal-Knorr synthesis, typically used for furan synthesis, can be conceptually reversed. Under acidic conditions, the furan ring can be opened to a 1,4-dicarbonyl compound. researchgate.net This intermediate can then be trapped by a dinucleophile to form a new, fused heterocyclic ring. For example, reaction with a hydrazine derivative could lead to the formation of a fused pyridazine (B1198779) system.

Structure-Reactivity and Structure-Property Relationships in Derivative Series

The structure of this compound and its derivatives dictates their chemical reactivity and physical properties.

Reactivity of the Ketone: The carbonyl group is electrophilic and susceptible to attack by nucleophiles. The bulky tert-butyl group adjacent to the carbonyl provides significant steric hindrance. This can slow down reactions at the carbonyl carbon and can also lead to high diastereoselectivity in additions if a new stereocenter is formed.

Reactivity of the Furan Ring: The furan ring is an electron-rich aromatic system. It undergoes electrophilic aromatic substitution, typically at the C5 position (adjacent to the oxygen and farthest from the deactivating acyl group). uni.lu However, the furan ring is sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization. nih.govresearchgate.net The oxidative dearomatization of furans is a known transformation that can lead to the formation of other functionalized systems. nih.gov

Structure-Property Relationships: In a series of derivatives, systematic changes to the structure lead to predictable changes in properties.

Lipophilicity: The introduction of halogen atoms or additional hydrocarbon moieties generally increases lipophilicity, which can affect solubility and biological membrane permeability. mdpi.com

Hydrogen Bonding: The conversion of the ketone to an alcohol or an amine introduces hydrogen bond donor and acceptor capabilities, significantly altering intermolecular interactions and potentially improving aqueous solubility.

Conformation: The steric bulk of the tert-butyl group will heavily influence the preferred conformation of the molecule, which is a critical factor in molecular recognition and binding to biological targets.

By methodically synthesizing and analyzing derivatives, researchers can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR), which are essential for the targeted design of new molecules with desired functions. mdpi.com

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Probing using Kinetic Studies

Kinetic studies are fundamental to understanding the reaction mechanism for the acylation of furan (B31954). While specific kinetic data for the synthesis of 1-(Furan-2-yl)-2,2-dimethylpropan-1-one is not extensively published, valuable insights can be drawn from analogous furan acylation reactions. For instance, studies on the acylation of 2-methylfuran (B129897) with n-octanoic anhydride (B1165640) have been conducted to elucidate reaction rates and dependencies. osti.gov

In these related systems, the reaction rate shows a positive dependence on the concentrations of both the furan substrate and the acylating agent. acs.org For the acylation of 2-methylfuran, apparent partial positive orders of approximately 0.6 in 2-methylfuran and 0.5 in the anhydride were observed. osti.gov A proposed Eley-Rideal mechanism, where the reaction occurs between a surface-adsorbed acylating agent and the furan compound from the bulk phase, has been used to explain these experimental observations. acs.orgresearchgate.net

Table 1: Kinetic Parameters for Furan Acylation Reactions

| Reactants | Catalyst | Proposed Rate-Limiting Step | Apparent Activation Energy (kcal/mol) | Apparent Reaction Orders |

| Furan + Acetic Anhydride | 20% w/w Cr₀.₆₆-DTP/K-10 | Deprotonation | 18.03 researchgate.netresearchgate.net | - |

| 2-Methylfuran + n-Octanoic Anhydride | Al-MCM-41 | Formation of acyl intermediate | 15.5 ± 1.4 osti.govacs.org | ~0.6 (2-methylfuran), ~0.5 (anhydride) osti.gov |

Transition State Analysis and Energy Landscapes

The Friedel-Crafts acylation of furan proceeds through a multi-step mechanism involving a high-energy transition state. The reaction is initiated by the formation of a highly electrophilic acylium ion (in this case, the pivaloyl cation) from the reaction between the acylating agent (pivaloyl chloride) and a Lewis acid catalyst. sigmaaldrich.comnih.gov This acylium ion is stabilized by resonance. rsc.org

The subsequent step involves the electrophilic attack of this acylium ion on the electron-rich furan ring, preferentially at the C2 position. This attack leads to the formation of a resonance-stabilized cationic intermediate known as the sigma complex or Wheland intermediate. The stability of this intermediate is crucial in determining the reaction pathway. Theoretical studies using methods like Density Functional Theory (DFT) are employed to model the potential energy surfaces of such reactions. nih.gov These calculations help in visualizing the energy landscape, identifying the transition states for each elementary step, and calculating their corresponding energy barriers. For example, in the reaction of 2-acetylfuran (B1664036) with OH radicals, theoretical calculations were used to construct the potential energy surfaces and determine the most competitive reaction pathways. nih.gov

The final step is the deprotonation of the sigma complex by a weak base, which restores the aromaticity of the furan ring and yields the final product, this compound. sigmaaldrich.com The transition state for this deprotonation step is often considered the highest point on the energy landscape, especially in cases where it is the rate-limiting step. osti.gov

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

The choice of catalyst is paramount in Friedel-Crafts acylation, dictating the reaction's efficiency, selectivity, and environmental impact. Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) are used. sigmaaldrich.com However, these catalysts are sensitive to moisture and their use often leads to difficult workups and corrosive waste streams. sigmaaldrich.com

Modern research focuses on developing heterogeneous, reusable solid acid catalysts. Examples include zeolites, clays, and supported heteropoly acids. osti.govresearchgate.net In a study on furan acylation with acetic anhydride, a chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay (Cr₀.₆₆-DTP/K-10) demonstrated excellent activity, achieving 88% conversion with 100% selectivity under optimized conditions. researchgate.netresearchgate.net The catalyst's high acidity and surface area were key to its performance. researchgate.net Boron trifluoride-organic complexes, such as BF₃-etherate, have also been employed as catalysts, allowing the reaction to proceed under milder conditions and with sub-stoichiometric catalyst loading. google.com

Ligands can also play a crucial role, particularly in asymmetric synthesis where chiral products are desired. While the synthesis of this compound itself does not generate a chiral center, subsequent reactions can. In related systems, chiral ligands are used to control stereochemistry. For instance, in the dehydrogenative coupling synthesis of a chiral furan-containing alcohol, iprPNP-Mn catalysts were used, where the PNP ligand stabilizes the transition state via π-π interactions with the furan ring to achieve high enantioselectivity. Similarly, in olefin metathesis reactions involving furan-containing complexes, the modification of ligands attached to the ruthenium catalyst can fine-tune catalytic activity and initiation rates. semanticscholar.org

Table 2: Catalysts for Friedel-Crafts Acylation of Furans

| Catalyst System | Acylating Agent | Support | Key Advantages |

| AlCl₃ | Acyl Chlorides/Anhydrides | - | High reactivity sigmaaldrich.com |

| BF₃-ethyl etherate | Acyl Halides/Anhydrides | - | Can be used in sub-stoichiometric amounts google.com |

| Cr₀.₆₆-DTP | Acetic Anhydride | K-10 Clay | Heterogeneous, reusable, high selectivity researchgate.netresearchgate.net |

| Al-MCM-41 | n-Octanoic Anhydride | - | Mesoporous solid-acid catalyst osti.gov |

Stereochemical Outcome and Diastereoselectivity Studies

The direct Friedel-Crafts synthesis of this compound from furan results in an achiral product, as no stereocenters are formed. However, the stereochemical outcome becomes critical in subsequent transformations of the ketone group or in intramolecular reactions of more complex substrates containing this moiety.

For example, the reduction of the carbonyl group in this compound would lead to the formation of a chiral alcohol, 1-(Furan-2-yl)-2,2-dimethylpropan-1-ol. Achieving stereoselectivity in such a reduction would require the use of chiral reducing agents or catalysts. Studies on the reduction of the related 1-(furan-2-yl)-2-ketopropane have shown that engineered ketoreductases can produce the (R)-enantiomer with 99% enantiomeric excess.

Furthermore, in intramolecular Friedel-Crafts reactions involving furan derivatives, the formation of new rings can lead to diastereomeric products. The ratio of these diastereomers is determined by the relative energies of the diastereomeric transition states leading to their formation. nih.govrsc.org The conformation of the starting material and the nature of the catalyst can influence which transition state is favored, thereby controlling the diastereoselectivity of the cyclization.

Spectroscopic Techniques for In Situ Mechanistic Monitoring (e.g., Operando EPR/UV-Vis/ATR-IR, if applicable to this class of compounds)

To gain deeper insight into reaction mechanisms, in situ and operando spectroscopic techniques are invaluable. These methods allow for the observation of catalytic species and reaction intermediates under actual reaction conditions. escholarship.org For the study of furan acylation, several techniques could be applied.

Operando Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy could be used to monitor the liquid-phase reaction in real-time. By tracking the characteristic vibrational frequencies of the furan ring, the pivaloyl chloride (or anhydride), and the carbonyl group of the product, one could follow the concentration profiles of reactants and products over time, providing direct kinetic data. It could also potentially identify key intermediates, such as the complex formed between the Lewis acid catalyst and the acylating agent.

Operando X-ray Absorption Spectroscopy (XAS) is particularly powerful for studying heterogeneous catalysts. kit.edu If a solid catalyst like Cr-DTP/K-10 is used, XAS (including XANES and EXAFS) can provide information on the oxidation state, coordination environment, and electronic structure of the active metal center (e.g., Chromium) as the reaction proceeds. escholarship.org This helps to understand how the catalyst is activated and whether it undergoes any changes or deactivation during the reaction.

While less common for this specific class of reaction, Electron Paramagnetic Resonance (EPR) spectroscopy could be applicable if paramagnetic intermediates or catalytic species are involved in the reaction pathway.

Characterization of the catalysts themselves often involves techniques like Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups and probe the nature of acid sites, which are crucial for the catalytic activity in Friedel-Crafts acylation. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 1-(Furan-2-yl)-2,2-dimethylpropan-1-one. These calculations, which solve the Schrödinger equation for the molecule, provide detailed information about the distribution of electrons and the stability of the compound. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to determine the molecule's energy, electron density, and other electronic properties.

Energetic properties such as the heat of formation and rotational barriers are also accessible through these calculations. For instance, the rotational barrier around the C(furan)-C(carbonyl) bond is a key parameter that governs the conformational flexibility of the molecule. Theoretical calculations can predict the most stable conformation and the energy required to transition between different rotamers. This is crucial as the planarity between the furan (B31954) ring and the carbonyl group affects the extent of π-conjugation, which in turn influences the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications for Geometry Optimization and Frontier Molecular Orbitals

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT is particularly effective for geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. In a study on the related compound (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT with the B3LYP functional and 6-311++G(d,p) basis set was used for geometry optimization, showing good agreement with experimental data where available. A similar approach for this compound would likely yield a structure where the furan ring and the carbonyl group are nearly coplanar to maximize conjugation, with the bulky tert-butyl group oriented to minimize steric hindrance.

A key application of DFT is the calculation of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For furan-2-yl ketones, the HOMO is typically a π-orbital localized primarily on the furan ring, while the LUMO is a π*-orbital with significant contributions from the carbonyl group and the furan ring. This distribution suggests that the furan ring is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. The electron-withdrawing nature of the pivaloyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted furan, and it would also decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity in certain reactions.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.33 Debye |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism and Selectivity Analysis

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that emphasizes the role of electron density changes in chemical reactions. nih.govresearchgate.netnih.gov Unlike traditional models that focus on molecular orbital interactions, MEDT analyzes the flow of electron density along a reaction pathway to understand reaction mechanisms and selectivity. nih.govresearchgate.netnih.gov This approach is particularly useful for analyzing pericyclic reactions, such as Diels-Alder reactions, in which furan derivatives are often involved.

In the context of this compound, MEDT could be applied to study its reactivity in various transformations. For instance, in a Friedel-Crafts acylation reaction to synthesize this compound, MEDT would analyze the electron density transfer from the nucleophilic furan ring to the electrophilic acylating agent. The theory posits that the feasibility of a reaction is driven by the changes in electron density, and the analysis of conceptual DFT indices derived from MEDT, such as the global electrophilicity index, can predict the reactivity of the reactants. nih.govresearchgate.net

MEDT studies on reactions involving furan have shown that furan typically acts as a nucleophile. nih.gov The theory can elucidate the molecular mechanism, determining whether a reaction proceeds through a concerted or stepwise pathway. For example, in a [4+2] cycloaddition reaction, MEDT can analyze the formation of new chemical bonds by examining the topological changes in the electron localization function (ELF) along the reaction coordinate. nih.gov This provides a detailed picture of the bond-forming and bond-breaking processes, allowing for a deep understanding of the reaction's regioselectivity and stereoselectivity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry offers reliable methods for predicting the spectroscopic parameters of molecules, which can be invaluable for structure elucidation and the interpretation of experimental spectra. For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts is commonly performed using the Gauge-Invariant Atomic Orbital (GIAO) method, often in conjunction with DFT. globalresearchonline.net This approach has been shown to provide accurate predictions for both ¹H and ¹³C NMR spectra. nih.govnih.gov For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the furan ring and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the furan protons would be influenced by the electron-withdrawing effect of the pivaloyl group. Similarly, the ¹³C NMR spectrum would feature distinct signals for the carbonyl carbon, the carbons of the furan ring, and the quaternary and methyl carbons of the tert-butyl group.

Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These calculations not only predict the positions of the absorption bands but also their intensities. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone group. Other characteristic bands would include C-H stretching vibrations of the furan ring and the alkyl group, as well as C-O and C=C stretching vibrations within the furan ring. Theoretical studies on furan and its derivatives have demonstrated that DFT methods can accurately predict these vibrational frequencies. globalresearchonline.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan H3' | 6.5 | - |

| Furan H4' | 6.7 | - |

| Furan H5' | 7.6 | - |

| Furan C2' | - | 152.0 |

| Furan C3' | - | 112.5 |

| Furan C4' | - | 116.0 |

| Furan C5' | - | 145.0 |

| Carbonyl C=O | - | 190.0 |

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational dynamics and thermodynamic properties of molecules.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule has a key degree of rotational freedom around the single bond connecting the furan ring and the carbonyl group. MD simulations can reveal the preferred dihedral angle and the dynamics of rotation around this bond. This is important because the relative orientation of the furan ring and the carbonyl group affects the extent of electronic conjugation, which in turn influences the molecule's properties.

Conformational analysis through MD can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments, such as in solution or in the active site of an enzyme. The simulations can also provide information on the flexibility of the molecule, which is an important factor in its interactions with other molecules. By analyzing the trajectories generated from MD simulations, various properties such as radial distribution functions and time correlation functions can be calculated to understand the molecule's structure and dynamics in detail.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (e.g., 2D NMR techniques)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-(Furan-2-yl)-2,2-dimethylpropan-1-one. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

In ¹H NMR, the molecule is expected to exhibit a simple yet informative spectrum. The nine protons of the tert-butyl group are chemically equivalent due to free rotation and the molecule's symmetry, resulting in a single, sharp singlet. docbrown.infochemicalbook.com The three protons on the furan (B31954) ring are distinct and will appear as three separate signals, each showing coupling to the other furan protons. Specifically, the H5 proton (adjacent to the oxygen) typically appears at the most downfield chemical shift, followed by the H3 proton, and finally the H4 proton. Their multiplicities will be a doublet of doublets (or a multiplet) for H4 and doublets for H3 and H5, consistent with the coupling patterns of a 2-substituted furan. chemicalbook.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, and the four carbons of the furan ring. The carbonyl carbon signal will be significantly downfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignment. A COSY spectrum would show correlations between the coupled protons on the furan ring (H3, H4, and H5). An HMBC spectrum would be crucial for connecting the different parts of the molecule. It would show long-range correlations (over 2-3 bonds) from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, and from the furan protons (especially H3) to the carbonyl carbon, confirming the ketone linkage between the furan ring and the neopentyl group.

| Atom Position | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| Furan H3 | ¹H | ~7.2 | d | Proton on C3 of furan ring |

| Furan H4 | ¹H | ~6.6 | dd | Proton on C4 of furan ring |

| Furan H5 | ¹H | ~7.6 | d | Proton on C5 of furan ring |

| C(CH₃)₃ | ¹H | ~1.3 | s | Nine protons of the tert-butyl group |

| C=O | ¹³C | ~190 | s | Carbonyl carbon |

| Furan C2 | ¹³C | ~152 | s | Substituted carbon of furan ring |

| Furan C5 | ¹³C | ~147 | s | CH carbon adjacent to oxygen |

| Furan C3 | ¹³C | ~120 | s | CH carbon adjacent to C2 |

| Furan C4 | ¹³C | ~112 | s | CH carbon between C3 and C5 |

| C(CH₃)₃ | ¹³C | ~44 | s | Quaternary carbon of tert-butyl group |

| C(CH₃)₃ | ¹³C | ~28 | s | Methyl carbons of tert-butyl group |

Advanced Mass Spectrometry Techniques (e.g., HRMS, fragmentation studies)

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of the parent ion with high precision, allowing for the unambiguous calculation of its elemental formula (C₉H₁₂O₂).

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of ketones is well-understood and primarily involves α-cleavage, the breaking of the bond adjacent to the carbonyl group. miamioh.edu For this compound, two primary α-cleavage pathways are expected:

Cleavage between the carbonyl group and the tert-butyl group, leading to the formation of a stable tert-butyl cation (m/z 57) and a furoyl radical, or the formation of a stable 2-furoyl cation (m/z 95) and a tert-butyl radical. The peak at m/z 57 is expected to be very intense due to the high stability of the tertiary carbocation. docbrown.info

The 2-furoyl cation (m/z 95) is also a prominent expected fragment. This ion can further lose carbon monoxide (CO) to produce the furyl cation at m/z 67.

Further fragmentation of the furan ring itself can also occur, leading to smaller fragments. researchgate.netimreblank.ch

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152 | [C₉H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [C₅H₃O₂]⁺ | α-cleavage, loss of C(CH₃)₃ radical |

| 67 | [C₄H₃O]⁺ | Loss of CO from the furoyl cation |

| 57 | [C(CH₃)₃]⁺ | α-cleavage, formation of tert-butyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These two methods are often complementary.

The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretching vibration. For ketones conjugated with an aromatic ring, this peak typically appears in the range of 1685-1665 cm⁻¹. researchgate.net Other key absorptions include C-H stretching vibrations from the tert-butyl group (aliphatic C-H, ~2870-2960 cm⁻¹) and the furan ring (aromatic C-H, >3000 cm⁻¹). docbrown.info The furan ring will also exhibit characteristic C=C and C-O-C stretching vibrations in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would similarly detect these vibrations. The C=O and furan ring C=C stretches are expected to produce strong signals in the Raman spectrum due to the change in polarizability during these vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Furan Ring |

| 2870-2960 | C-H Stretch | tert-Butyl Group |

| ~1670 | C=O Stretch | Conjugated Ketone |

| ~1580, 1500 | C=C Stretch | Furan Ring |

| ~1250 | C-O-C Stretch | Furan Ring |

| ~1370 | C-H Bend (symmetric) | tert-Butyl Group |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing a definitive structural proof.

While no public crystal structure for this compound is currently available, the methodology would provide invaluable data if suitable crystals could be grown. The analysis of a related compound, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, demonstrates that X-ray diffraction can reveal key structural features, such as the planarity of the furan and α,β-unsaturated carbonyl systems and the intermolecular interactions (like C-H···O hydrogen bonds) that dictate the crystal packing. researchgate.net For the title compound, diffraction data would confirm the conformation of the acyl group relative to the furan ring and detail how the molecules arrange themselves in the crystal lattice.

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Absolute Configuration (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral as it possesses no stereocenters and has a plane of symmetry. Therefore, it does not exhibit a CD spectrum.

However, if a chiral derivative of this compound were to be synthesized (for example, by introducing a stereocenter via reduction of the ketone to a chiral alcohol or by substitution on the alkyl chain), then CD spectroscopy would become an essential tool. It would be used to determine the absolute configuration (R or S) of the newly formed stereocenter by comparing the experimental CD spectrum to that of a known standard or to theoretical predictions from quantum-chemical calculations.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utility as a Versatile Synthetic Building Block for Complex Architectures

While furan (B31954) and its derivatives are widely recognized as versatile building blocks in the synthesis of complex molecules, specific examples detailing the use of 1-(Furan-2-yl)-2,2-dimethylpropan-1-one as a starting material for constructing intricate molecular architectures are not extensively documented in peer-reviewed literature.

Generally, 2-acylfurans can undergo various reactions that allow for the elaboration into more complex structures. The furan ring can participate in cycloaddition reactions or can be opened to yield linear dicarbonyl compounds. The ketone functionality allows for reactions such as aldol (B89426) condensations, reductions to alcohols, or conversion to amines. For instance, a related compound, 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one, was synthesized as a potential precursor for biologically active derivatives. nih.gov However, specific multi-step syntheses of complex natural products or other elaborate molecules originating from 2-pivaloylfuran are not readily found.

Role as an Intermediate in the Development of Novel Chemical Scaffolds

A chemical scaffold is a core structure upon which new molecules with specific properties, often for pharmaceutical or material applications, are built. Furan-containing scaffolds are of significant interest in medicinal chemistry. nih.govtechnoscienceacademy.com

A study on the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one utilized 3,3-Dimethyl-2-butanone (pinacolone), a ketone structurally related to the pivaloyl group of the target compound, in a condensation reaction with 5-hydroxymethylfurfural (B1680220). mdpi.com This demonstrates that the structural motif is amenable to forming new carbon-carbon bonds to create novel molecular frameworks. Another study developed an effective synthesis for 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one, noting that this compound could lead to selectively substituted derivatives with potential biological interest. nih.gov

Despite these related examples, direct evidence of this compound being employed as a key intermediate to generate novel, named chemical scaffolds is not prominent in the available literature.

Integration into Polymer Synthesis and Material Science Research

Furan-based monomers are increasingly investigated for the production of bio-based polymers and advanced materials. technoscienceacademy.com The furan ring can be involved in polymerization through various mechanisms, including Diels-Alder reactions for creating thermoreversible polymers or ring-opening polymerization of furan-containing epoxides.

However, a detailed search of scientific and patent databases did not yield specific studies where this compound is used as a monomer for polymerization or as a precursor to a cross-linking agent. Research in furan-based polymers typically focuses on other derivatives, such as furfuryl alcohol, furfural (B47365), or 2,5-furandicarboxylic acid (FDCA). uni.edu The polymerization of 2-furyl vinyl ketone has been reported, but this compound possesses a polymerizable vinyl group which this compound lacks. researchgate.net

Development of Novel Catalytic Systems Utilizing its Structural Motifs

The design of ligands is crucial for the development of new transition metal catalysts. Heterocyclic compounds are frequently incorporated into ligand structures to coordinate with a metal center and modulate its catalytic activity and selectivity.

While ligands incorporating furan rings exist, there is no specific information available that documents the use of a structural motif derived from this compound in the development of new catalytic systems. The primary synthesis method for this compound involves the Friedel-Crafts acylation of furan, a reaction that itself often requires a catalyst. uni.edursc.orgstackexchange.com Research into ligands for catalysis tends to focus on structures with specific donor atoms (like nitrogen, phosphorus, or sulfur) positioned to effectively chelate a metal ion, a feature not inherently optimized in 2-pivaloylfuran itself. nih.govrsc.org

Q & A

Q. What are the established synthetic routes for 1-(Furan-2-yl)-2,2-dimethylpropan-1-one, and how can yield discrepancies be resolved?

Methodological Answer: The compound is synthesized via two primary methods:

Q. Resolving Yield Discrepancies :

- Catalyst/Reagent Purity : Impurities in starting materials (e.g., furan derivatives) can reduce yields.

- Steric Effects : Bulky substituents in intermediates may hinder reaction progress; kinetic studies under varying temperatures are recommended .

- Chromatographic Losses : Lower yields in Route 1 may arise from compound degradation during purification. Alternative methods like recrystallization should be tested .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- IR Spectroscopy : Absorptions at 1666 cm⁻¹ (C=O stretch) and 1433–1607 cm⁻¹ (furan ring vibrations) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 152.2 (C₉H₁₂O₂) and fragmentation patterns (e.g., loss of CO or methyl groups) validate the structure .

Advanced Research Questions

Q. What computational strategies are effective for studying the anti-tubercular activity of derivatives of this compound?

Methodological Answer: